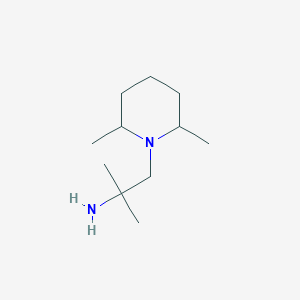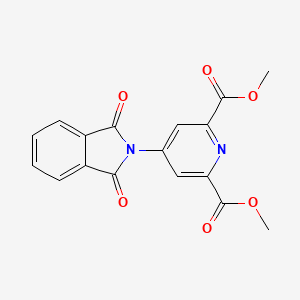
Dimethyl 4-(1,3-dioxoisoindol-2-yl)pyridine-2,6-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 4-(1,3-dioxoisoindol-2-yl)pyridine-2,6-dicarboxylate is a complex organic compound that features a pyridine ring substituted with a 1,3-dioxoisoindoline moiety and two ester groups at the 2 and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 4-(1,3-dioxoisoindol-2-yl)pyridine-2,6-dicarboxylate typically involves the condensation of dimethyl 2,6-pyridinedicarboxylate with a suitable isoindoline derivative. One common method includes the use of a nucleophilic substitution reaction where the pyridine dicarboxylate is reacted with a halogenated isoindoline in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity, including the use of continuous flow reactors and automated synthesis platforms.
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyl 4-(1,3-dioxoisoindol-2-yl)pyridine-2,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ester groups to alcohols or to reduce the isoindoline moiety.
Substitution: Nucleophilic substitution reactions can be employed to replace the ester groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Dimethyl 4-(1,3-dioxoisoindol-2-yl)pyridine-2,6-dicarboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Dimethyl 4-(1,3-dioxoisoindol-2-yl)pyridine-2,6-dicarboxylate is not fully understood. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. Further research is needed to elucidate the exact pathways involved .
Comparaison Avec Des Composés Similaires
Dimethyl 2,6-pyridinedicarboxylate: A simpler analog without the isoindoline moiety.
Imidazole-containing compounds: These compounds share some structural similarities and are known for their broad range of biological activities.
Uniqueness: Dimethyl 4-(1,3-dioxoisoindol-2-yl)pyridine-2,6-dicarboxylate is unique due to the presence of both the pyridine and isoindoline moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C17H12N2O6 |
|---|---|
Poids moléculaire |
340.29 g/mol |
Nom IUPAC |
dimethyl 4-(1,3-dioxoisoindol-2-yl)pyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C17H12N2O6/c1-24-16(22)12-7-9(8-13(18-12)17(23)25-2)19-14(20)10-5-3-4-6-11(10)15(19)21/h3-8H,1-2H3 |
Clé InChI |
PFLVXNPYVFUTTH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=CC(=N1)C(=O)OC)N2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


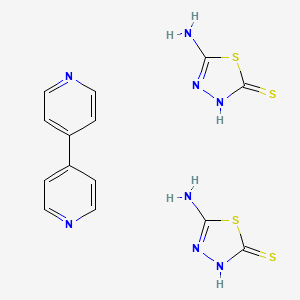
![4-{Bis[(pyridin-2-yl)amino]methyl}benzaldehyde](/img/structure/B12526823.png)
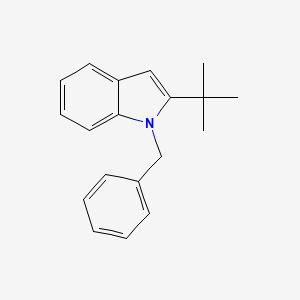

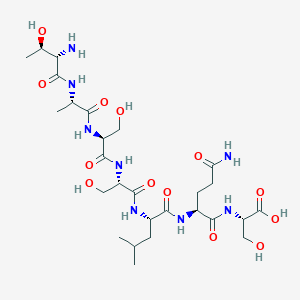
![N-[4-(Pyren-1-YL)phenyl]-N-(pyridin-2-YL)pyridin-2-amine](/img/structure/B12526837.png)
![1-[2-(5-Ethyl-1,3-thiazol-2-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B12526845.png)
![6-Hydroxy-2-(pyridin-4-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12526849.png)
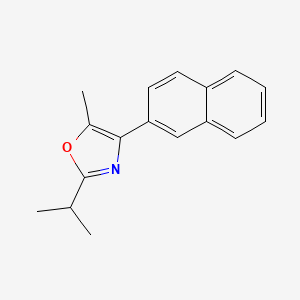
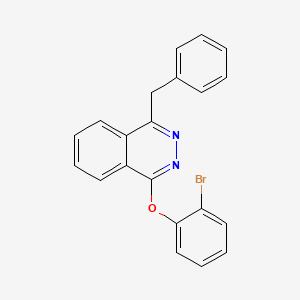
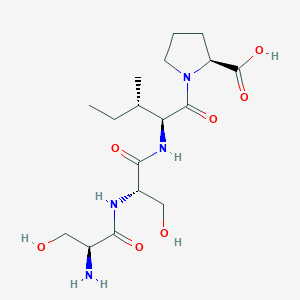
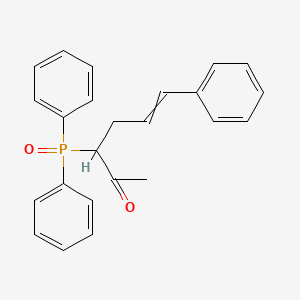
![3,3'-[Quinoxaline-2,3-diylbis(methylene)]di(pentane-2,4-dione)](/img/structure/B12526878.png)
